molecular formula C26H21Cl3FN3O B2627709 5-Chloro-7-((2,4-dichlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)quinolin-8-ol CAS No. 496013-30-0

5-Chloro-7-((2,4-dichlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)quinolin-8-ol

Cat. No.: B2627709
CAS No.: 496013-30-0
M. Wt: 516.82
InChI Key: JVWTZGXMKBGVSH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and aromatic rings, including a quinoline ring, a piperazine ring, and multiple chloro and fluorophenyl groups . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used to form the bonds and introduce the functional groups .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinoline and piperazine rings would likely contribute significantly to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The aromatic rings might participate in electrophilic aromatic substitution reactions, while the piperazine ring might undergo reactions at the nitrogen .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Antimicrobial and Antifungal Applications

Research on quinolone derivatives, including structures similar to the specified compound, has demonstrated significant antimicrobial and antifungal activities. A study by Patel, Patel, and Chauhan (2007) synthesized amide derivatives of quinolone, showing antibacterial activity against strains such as S. aureus, B. subtilis, E. coli, P. aeruginosa, and fungi like C. albicans. This underscores the potential of quinolone derivatives in combating various bacterial and fungal infections (Patel, Patel, & Chauhan, 2007).

Corrosion Inhibition

El Faydy et al. (2020) investigated 8-Hydroxyquinoline-based piperazine derivatives, including compounds similar to the one , as corrosion inhibiting additives for C35E steel in HCl electrolyte. These derivatives, notably CPQ and MPQ, significantly improved the anti-corrosion properties of steel, demonstrating the utility of such compounds in material science and engineering (El Faydy et al., 2020).

Anticancer Potential

Murugesan et al. (2021) synthesized and characterized a new derivative, showcasing its potential interaction with biological molecules through spectroscopic, DFT, HSA binding, and docking studies. This research highlights the anticancer activity exploration of quinoline derivatives, pointing towards their potential therapeutic applications (Murugesan et al., 2021).

Future Directions

The future research directions for this compound could include further studies to determine its physical and chemical properties, biological activity, and potential uses. It could also be interesting to explore its synthesis in more detail .

Mechanism of Action

Properties

IUPAC Name

5-chloro-7-[(2,4-dichlorophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21Cl3FN3O/c27-16-3-8-20(22(28)14-16)25(21-15-23(29)19-2-1-9-31-24(19)26(21)34)33-12-10-32(11-13-33)18-6-4-17(30)5-7-18/h1-9,14-15,25,34H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVWTZGXMKBGVSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(C3=C(C=C(C=C3)Cl)Cl)C4=CC(=C5C=CC=NC5=C4O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21Cl3FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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